Significantly Reduced Enzymatic Recognition in Kinase Assays vs. Unmodified Proline and Homologs
The incorporation of N-methylvaline into a peptide substrate for cdc2 kinase resulted in a marked decrease in enzymatic recognition compared to unmodified proline or its ring homologs. While substitution of proline with pipecolic acid or azetidine-2-carboxylic acid increased the K(m) value only 2- to 4-fold, substitution with L-N-methylvaline caused a 7- to 40-fold increase in K(m) [1]. This indicates that N-methylvaline significantly reduces binding affinity, a desirable property for creating protease-stable peptides.
| Evidence Dimension | Enzyme Kinetics (Km Value Fold Change) |
|---|---|
| Target Compound Data | 7- to 40-fold increase in Km for cdc2 kinase |
| Comparator Or Baseline | Unmodified Proline: 1x (baseline); Proline Homologs (L-pipecolic acid, L-azetidine-2-carboxylic acid): 2- to 4-fold increase |
| Quantified Difference | N-methylvaline substitution increases Km 1.75x to 20x more than proline homologs |
| Conditions | In vitro kinase assay using a peptide representing the cdc2 kinase phosphorylation site at Ser-55 in vimentin |
Why This Matters
This quantitative reduction in kinase recognition directly translates to enhanced protease resistance in vivo, a critical factor for extending therapeutic peptide half-life.
- [1] NACTEM. CAS:2480-23-1 (N-methylvaline) Document Summary. PMID:937. Role of the pyrrolidine ring of proline in determining the substrate specificity of cdc2 kinase or cdk5. View Source
